4-(4-Fluorophenyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H10FNO2 and a molecular weight of 207.2 g/mol It is a derivative of piperidine-2,6-dione, featuring a fluorophenyl group at the 4-position
Mechanism of Action
Target of Action
Piperidine-2,6-diones are known to be the core backbone of the cereblon (crbn) ligand in the design of protac drugs .
Mode of Action
It’s known that piperidine-2,6-diones, which this compound is a part of, are frequently found in numerous drugs . They serve as valuable and versatile synthetic intermediates in organic synthesis .
Biochemical Pathways
Piperidine-2,6-diones are known to be involved in the design of protac drugs, which work by tagging unwanted proteins for degradation .
Result of Action
As a part of the piperidine-2,6-diones family, this compound could potentially be involved in the degradation of unwanted proteins when used in the design of protac drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)piperidine-2,6-dione typically involves the reaction of 4-fluorobenzaldehyde with piperidine-2,6-dione under specific conditions. One efficient method includes the use of potassium tert-butoxide as a promoter, facilitating Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, providing a wide range of piperidine-2,6-diones in good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-Fluorophenyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Industry: The compound’s versatility makes it useful in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorophenyl)piperidine-2,6-dione
- 4-(4-Chlorophenyl)piperidine-2,6-dione
- 4-(4-Bromophenyl)piperidine-2,6-dione
Uniqueness
4-(4-Fluorophenyl)piperidine-2,6-dione is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development .
Properties
IUPAC Name |
4-(4-fluorophenyl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAMATMCPUOCEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.